2-Bromo-3,4-dihydroxybenzaldehyde

Description

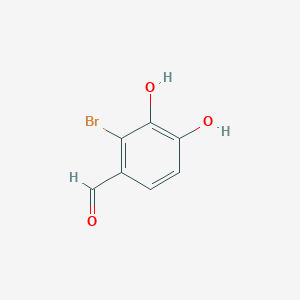

2-Bromo-3,4-dihydroxybenzaldehyde is a solid organic compound characterized by a benzaldehyde (B42025) core substituted with a bromine atom and two hydroxyl groups. sigmaaldrich.com Its precise structure, featuring the bromine at position 2 and the hydroxyl groups at positions 3 and 4, makes it a specific isomer with defined chemical properties and reactivity. This compound is primarily recognized for its role as a building block or intermediate in more complex organic syntheses. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4815-97-8 sigmaaldrich.com |

| Molecular Formula | C₇H₅BrO₃ sigmaaldrich.comuni.lu |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Weight | 217.02 g/mol |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥97% sigmaaldrich.com |

| InChI Key | QVOCITAVBWSYRN-UHFFFAOYSA-N sigmaaldrich.com |

Brominated benzaldehyde derivatives are a class of organic compounds where a benzene (B151609) ring is substituted with both a bromine atom and a formyl (–CHO) group. wikipedia.org These compounds, known as bromobenzaldehydes, are valuable intermediates in a wide array of organic syntheses. sunankalijaga.orggoogle.com The presence of the bromine atom, a halogen, provides a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial in the synthesis of complex molecules.

The addition of a bromo group to an aromatic ring, a process known as bromination, is a fundamental reaction in organic chemistry. sunankalijaga.org Aryl bromides, the products of such reactions, are widely used as precursors for pharmaceuticals and other fine chemicals. sunankalijaga.orggoogle.com For instance, substituted bromobenzaldehydes serve as key intermediates in the preparation of drugs like trimethoprim. google.com The synthesis of these derivatives can be achieved through various methods, including electrophilic aromatic substitution or more modern techniques like palladium-catalyzed C–H activation, which offers high selectivity. sunankalijaga.orgacs.org

The dihydroxybenzaldehyde scaffold, a benzaldehyde molecule carrying two hydroxyl (-OH) groups, is a structural motif found in numerous natural products and is of considerable interest in medicinal and synthetic chemistry. frontiersin.orgresearchgate.net These scaffolds are pivotal in drug discovery, where they can be used as starting points for the generation of large libraries of compounds for biological screening. nih.gov The hydroxyl groups can be readily modified, allowing chemists to systematically alter the molecule's properties to enhance biological activity or other pharmaceutically important parameters. nih.gov

A notable example of a biologically active brominated dihydroxybenzaldehyde is the isomer 5-bromo-3,4-dihydroxybenzaldehyde (BDB), which is derived from marine red algae. nih.gov Research has shown that BDB possesses anti-inflammatory and anti-diabetic properties and can promote hair growth by modulating specific signaling pathways. nih.govresearchgate.netnih.gov The bioactivity of this related isomer underscores the potential of the brominated dihydroxybenzaldehyde framework as a valuable scaffold for developing new therapeutic agents. Furthermore, dihydroxybenzaldehyde structures are used in materials science; for example, 2,4-dihydroxybenzaldehyde (B120756) has been used to create cocrystals with potential nonlinear optical properties. mdpi.com

The documented research specifically involving this compound is primarily centered on its application as a chemical intermediate. A significant example of its use is in the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a complex, naturally occurring bromophenol. researchgate.net In this multi-step synthesis, a derivative of this compound serves as a critical building block, demonstrating the compound's utility in constructing intricate molecular architectures. researchgate.net

Despite its proven utility in synthesis, the direct biological properties of this compound remain a largely unexplored field. A significant research gap exists concerning its potential pharmacological activities. Given the notable anti-inflammatory and anti-diabetic effects observed in its isomer, 5-bromo-3,4-dihydroxybenzaldehyde, a compelling and unexplored avenue for future research would be the systematic investigation of this compound for similar or novel biological effects. nih.govresearchgate.net Such studies could reveal new potential for this specific molecule beyond its current role as a synthetic precursor.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-dihydroxybenzaldehyde |

| This compound |

| 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol |

| 3,4-dihydroxybenzaldehyde (B13553) |

| 5-bromo-3,4-dihydroxybenzaldehyde |

| Benzaldehyde |

| Bromobenzene |

| Trimethoprim |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOCITAVBWSYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-97-8 | |

| Record name | 2-bromo-3,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 3,4 Dihydroxybenzaldehyde

Established Synthetic Pathways to 2-Bromo-3,4-dihydroxybenzaldehyde

The synthesis of this compound can be approached through direct modification of a dihydroxybenzaldehyde precursor or via more complex multi-step sequences starting from related catechol derivatives.

Bromination Strategies for Dihydroxybenzaldehyde Precursors

The direct bromination of 3,4-dihydroxybenzaldehyde (B13553) presents a straightforward route to the target molecule. However, the reactivity of the catechol ring is sensitive to reaction conditions. Research indicates that 3,4-dihydroxybenzaldehyde may not react with brominating agents like N-Bromosuccinimide (NBS) at room temperature, requiring elevated temperatures to facilitate the formation of a monobrominated product. researchgate.net The strong intermolecular hydrogen bonding in the crystal structure of 3,4-dihydroxybenzaldehyde can hinder the diffusion of bromine, necessitating more energy (heat) for the reaction to proceed. researchgate.net

Alternative strategies often draw from analogous reactions with other dihydroxybenzaldehyde isomers. For instance, the bromination of 2,4-dihydroxybenzaldehyde (B120756) is successfully carried out using bromine in a solvent like acetic acid to produce dibrominated derivatives. This suggests that similar conditions could be adapted for the selective monobromination of 3,4-dihydroxybenzaldehyde. The use of N-bromosuccinimide (NBS) as a brominating agent, as demonstrated in the synthesis of other brominated aromatic compounds, represents another viable method. google.comub.edu

Table 1: Bromination Strategies for Dihydroxybenzaldehyde Precursors

| Precursor | Brominating Agent | Typical Conditions | Key Observation | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Bromine (Br₂) | Requires elevated temperatures. | Reaction is slow at room temperature, likely due to strong intermolecular forces in the solid state. | researchgate.net |

| 2,4-Dihydroxybenzaldehyde (Analogous) | Bromine (Br₂) in Acetic Acid | Room temperature. | Yields dibrominated product, demonstrating the feasibility of direct bromination on a dihydroxybenzaldehyde core. | |

| Terephthaldehyde Ether (Analogous) | N-Bromosuccinimide (NBS) in DMF | Reaction for 3-5 hours. | NBS is an effective reagent for the bromination of activated aromatic rings. | google.com |

Multi-Step Synthesis from Related Catechol Derivatives

Multi-step syntheses provide greater control over regioselectivity and are often necessary to achieve good yields. These pathways typically involve the use of protecting groups to temporarily block reactive sites. A common strategy begins with precursors where the hydroxyl groups are protected, such as 3,4-dimethoxybenzaldehyde. The synthesis proceeds through bromination of the protected ring, followed by deprotection (demethylation) to yield the final catechol product. Reagents like boron tribromide (BBr₃) are frequently used for the cleavage of aryl methyl ethers to phenols. researchgate.net

An alternative multi-step route starts from the more accessible p-hydroxybenzaldehyde. This precursor can be brominated to form 3-bromo-4-hydroxybenzaldehyde (B1265673), which is then hydroxylated to introduce the second hydroxyl group. researchgate.netchemicalforums.com The synthesis of an isomer, 6-bromo-2,3-dihydroxybenzaldehyde, from 2-hydroxy-3-methoxybenzaldehyde (B140153) via bromination and subsequent demethylation further illustrates the utility of this multi-step approach. scientific.net The selective protection of one hydroxyl group over the other in 3,4-dihydroxybenzaldehyde can be challenging but offers another pathway for controlled synthesis. nih.gov

Table 2: Multi-Step Synthetic Approaches

| Starting Material | Key Steps | Common Reagents | Reference |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 1. Bromination 2. Demethylation | Br₂, BBr₃ | researchgate.net |

| p-Hydroxybenzaldehyde | 1. Bromination 2. Hydroxylation | Ionic Liquid [bmim]Br₃, NaOH/CuBr | researchgate.netchemicalforums.com |

| 2-Hydroxy-3-methoxybenzaldehyde (for isomer synthesis) | 1. Bromination 2. Demethylation | Not specified | scientific.net |

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. A notable green chemistry approach has been developed for the synthesis of 3,4-dihydroxybenzaldehyde, which proceeds through a key bromo-intermediate. This method utilizes the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) for the bromination of p-hydroxybenzaldehyde. researchgate.net

This reaction is performed under solvent-free conditions at a mild temperature of 20°C, affording 3-bromo-4-hydroxybenzaldehyde with exceptional selectivity (99.7%). researchgate.net The subsequent hydrolysis to the dihydroxy product is carried out in the same reaction vessel after the ionic liquid is converted to 1-butyl-3-methylimidazolium bromide ([bmim]Br). A key advantage of this process is the ability to reuse the ionic liquid at least six times without a significant drop in product yield or purity. researchgate.net This method stands out for its convenience, mild conditions, high yield and selectivity, and its solvent-free and environmentally friendly nature. researchgate.net

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes.

The primary disconnection is the carbon-bromine (C-Br) bond. This leads directly back to 3,4-dihydroxybenzaldehyde as the immediate precursor. This pathway relies on the development of a selective electrophilic bromination reaction.

A second set of disconnections involves the C-OH bonds of the catechol group, suggesting the use of protecting groups. This leads to precursors such as 2-bromo-3,4-dimethoxybenzaldehyde . This intermediate can be further disconnected at its C-Br bond, leading back to 3,4-dimethoxybenzaldehyde , a readily available starting material.

An alternative strategy, disconnecting a different C-OH bond and the C-Br bond, points towards 3-bromo-4-hydroxybenzaldehyde as a key intermediate. This intermediate itself can be synthesized from p-hydroxybenzaldehyde .

Therefore, the key synthetic intermediates identified through this analysis are:

3,4-Dihydroxybenzaldehyde

3,4-Dimethoxybenzaldehyde

3-Bromo-4-hydroxybenzaldehyde

Chemical Reactivity of this compound

The chemical reactivity of this compound is governed by the interplay of its three functional groups: two hydroxyl groups, an aldehyde group, and a bromine atom, all attached to a benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions of the Brominated Benzaldehyde (B42025) Core

The benzene ring in this compound is highly susceptible to further electrophilic aromatic substitution (EAS) due to the presence of two strongly activating hydroxyl (-OH) groups. lumenlearning.com These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the aldehyde (-CHO) group is a deactivating group and a meta-director. The bromine (-Br) atom is also deactivating but is an ortho-, para-director. youtube.com

The positions on the ring are influenced as follows:

Position 5: Ortho to the C4-OH and meta to the C3-OH, C2-Br, and C1-CHO.

Position 6: Ortho to the C1-CHO and C3-OH, and para to the C4-OH.

Considering the powerful activating and directing effects of the hydroxyl groups, the most likely position for a subsequent electrophilic attack (e.g., nitration, halogenation) is position 6. This position is ortho to one hydroxyl group and para to the other, making it the most nucleophilic site on the ring. The deactivating influence of the aldehyde and bromine at other positions further reinforces this selectivity.

Table 3: Directing Effects of Substituents on the Benzaldehyde Core

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CHO (Aldehyde) | 1 | Strongly Deactivating | Meta |

| -Br (Bromo) | 2 | Deactivating | Ortho, Para |

| -OH (Hydroxyl) | 3 | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | 4 | Strongly Activating | Ortho, Para |

Table of Compounds

Nucleophilic Reactions Involving the Aldehyde and Hydroxyl Functionalities

The aldehyde and hydroxyl groups of this compound are primary sites for nucleophilic attack and substitution reactions. The aldehyde group readily undergoes nucleophilic addition, while the phenolic hydroxyl groups can be selectively functionalized.

The selective protection of one hydroxyl group over the other is a key transformation. The 4-hydroxyl group can be regioselectively protected using various protecting groups. This selectivity is attributed to the higher acidity of the 4-hydroxyl proton compared to the 3-hydroxyl proton, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. For instance, regioselective alkylation of the 4-hydroxyl group has been achieved with various halides in the presence of a base like potassium carbonate, affording derivatives in good yields. researchgate.net

| Protecting Group | Reagent | Yield (%) |

|---|---|---|

| Benzyl (B1604629) | Benzyl bromide | 75% |

| p-Methoxybenzyl | p-Methoxybenzyl chloride | 73% |

| o-Nitrobenzyl | o-Nitrobenzyl bromide | 71% |

| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide | 67% |

| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl bromide | 70% |

| Propargyl | Propargyl bromide | 72% |

Furthermore, the two adjacent hydroxyl groups can react with suitable reagents to form cyclic structures. For example, treatment of 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (an isomer of the title compound) with dibromomethane (B42720) and anhydrous potassium carbonate in DMF leads to the formation of a methylenedioxy bridge, yielding 3-bromo-4,5-methylenedioxybenzaldehyde. mdpi.com This type of reaction, known as Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the deprotonated hydroxyl groups act as nucleophiles. mdpi.com

The aldehyde functionality is a classic electrophilic site for nucleophilic addition. A common reaction is the condensation with amine derivatives to form Schiff bases. For example, 2,4-dihydroxybenzaldehyde reacts with 4-phenyl-3-thiosemicarbazide in refluxing ethanol (B145695) with a catalytic amount of acetic acid to form the corresponding 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. japsonline.com This reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide (B42300) on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

Metal-Catalyzed Coupling Reactions at the Bromo-Position

The carbon-bromine bond on the aromatic ring provides a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a prominent example.

Derivatives of this compound, such as its methoxy-protected form (2-bromo-4,5-dimethoxybenzaldehyde), are effective substrates in palladium-catalyzed Suzuki reactions. These reactions are used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and natural products. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the transmetalation step.

| Aryl Bromide | Boronic Ester/Acid | Product | Yield (%) |

|---|---|---|---|

| Methyl 3-bromo-4,5-methylenedioxybenzoate | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Methyl 7-(2-formyl-5-methoxyphenyl)benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole-5-carboxylate | 79.8% |

| Methyl 3-bromo-4,5-methylenedioxybenzoate | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Methyl 7-(2-formyl-3,5-dimethoxyphenyl)benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole-5-carboxylate | 80.9% |

In these syntheses, the bromo-substituted benzaldehyde derivative is coupled with a functionalized benzaldehyde containing a boronic ester group. mdpi.com The resulting products are complex biaryls containing multiple functional groups, demonstrating the utility of the Suzuki coupling in building molecular complexity from the this compound scaffold. mdpi.com

Oxidation and Reduction Chemistry of the Aldehyde Group

The aldehyde group of this compound is readily susceptible to both oxidation and reduction, providing pathways to the corresponding carboxylic acid and benzyl alcohol derivatives, respectively. These transformations are standard functional group interconversions in organic chemistry.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. The reaction converts the formyl group (-CHO) into a carboxyl group (-COOH), yielding 2-bromo-4,5-dihydroxybenzoic acid. Additionally, anaerobic bacteria have been shown to metabolize halogenated aromatic aldehydes, where the primary transformation is the oxidation of the aldehyde to the corresponding carboxylic acid. asm.org

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. This is commonly achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a mild and selective reagent for reducing aldehydes to alcohols, yielding 2-bromo-3,4-dihydroxybenzyl alcohol. nih.gov A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this purpose. asm.org Studies on anaerobic bacterial metabolism have also shown that the aldehyde group of halogenated benzaldehydes can be partially reduced to a hydroxymethyl group (-CH₂OH). asm.org

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 2-Bromo-4,5-dihydroxybenzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 2-Bromo-3,4-dihydroxybenzyl alcohol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Bromo-3,4-dihydroxybenzyl alcohol |

Chemical Modification and Derivatization of 2 Bromo 3,4 Dihydroxybenzaldehyde

Synthesis of Analogues and Homologs of 2-Bromo-3,4-dihydroxybenzaldehyde

The synthesis of analogues and homologs of this compound can be achieved through various strategies, primarily involving the bromination of substituted dihydroxybenzaldehydes or the multi-step synthesis from simpler precursors.

One common approach is the direct bromination of catecholic aldehydes. For instance, the bromination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) using agents like N-Bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidizing agent can introduce a bromine atom onto the aromatic ring. google.compsu.edu The position of bromination is directed by the existing substituents. The electron-donating hydroxyl groups typically direct electrophilic substitution to the ortho and para positions. In the case of 3,4-dihydroxybenzaldehyde, the positions ortho to the hydroxyl groups (C2 and C6) and para to the other hydroxyl group (C5) are activated.

A more controlled, multi-step approach allows for the synthesis of specifically substituted analogues. Research has shown the preparation of tetrasubstituted intermediates starting from 3,4-dihydroxybenzaldehyde. nih.gov This process can involve a sequence of reactions such as:

Selective protection of hydroxyl groups: One hydroxyl group can be selectively protected, for example, through benzylation, to differentiate the two. nih.gov

Protection of the remaining hydroxyl group: The second hydroxyl group can then be protected, for instance, as a silyl (B83357) ether. nih.gov

Bromination: Introduction of the bromo group onto the protected aromatic ring. nih.gov

Deprotection and further modification: Subsequent removal of the protecting groups yields the desired substituted bromo-dihydroxybenzaldehyde analogue.

This stepwise strategy offers precise control over the substitution pattern, allowing for the synthesis of a variety of analogues with different functionalities.

Table 1: Examples of Synthetic Strategies for Analogues

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | 1. K₂CO₃, Benzyl (B1604629) bromide; 2. Silylating agent; 3. Brominating agent; 4. Deprotection | Substituted this compound analogue | nih.gov |

| Substituted Benzaldehydes (e.g., Vanillin) | HBr / Oxidizer (e.g., H₂O₂) | Brominated Benzaldehyde (B42025) Analogues | google.com |

Derivatization at the Hydroxyl Groups (e.g., Etherification, Esterification)

The two phenolic hydroxyl groups of this compound are key sites for derivatization, most commonly through etherification and esterification reactions. These reactions are often used to introduce protecting groups or to build more complex molecular scaffolds.

Etherification: Alkylation of the hydroxyl groups to form ethers is a widely used modification. The regioselectivity of this reaction is influenced by the relative acidity of the two hydroxyl protons. The hydroxyl group at the C4 position (para to the aldehyde) is generally more acidic than the C3 hydroxyl group. This difference allows for selective mono-alkylation at the C4 position under controlled conditions, typically using one equivalent of a base and an alkylating agent. mdpi.comresearchgate.net

Common etherification reactions include:

Alkylation/Benzylation: Reaction with alkyl halides or benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) yields the corresponding ethers. mdpi.comescholarship.orgresearchgate.net Complete etherification of both hydroxyl groups can be achieved using an excess of the alkylating agent and base. semanticscholar.org

Williamson Ether Synthesis: This method is employed for creating aryl ethers and other complex ether linkages. nih.gov

Propargylation: The use of propargyl bromide allows for the introduction of a terminal alkyne functionality, which is valuable for further modifications via click chemistry. mdpi.com

Esterification: Ester derivatives can be prepared through the reaction of the hydroxyl groups with acylating agents such as acid chlorides or anhydrides in the presence of a base. Similar to etherification, selective esterification can be achieved by carefully controlling the reaction conditions.

Table 2: Derivatization at Hydroxyl Groups

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Benzylation (selective) | Benzyl chloride, K₂CO₃, Acetone | 4-O-Benzyl ether | mdpi.comresearchgate.net |

| Propargylation (selective) | Propargyl bromide, K₂CO₃, Acetone | 4-O-Propargyl ether | mdpi.com |

| O-Alkylation | Alkyl halide, K₂CO₃, DMF | Alkoxy derivatives | nih.gov |

Modifications at the Aldehyde Moiety (e.g., Imine Formation, Condensation Reactions)

The aldehyde functional group is a highly reactive center that participates in a variety of transformations, including imine formation and carbon-carbon bond-forming condensation reactions.

Imine (Schiff Base) Formation: The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. ambeed.com The formation of an intramolecular hydrogen bond between the ortho-hydroxyl group and the imine nitrogen can be a significant factor in the structure and stability of the resulting compound. iucr.org This reaction is fundamental for linking the benzaldehyde core to other molecules, including complex heterocyclic systems and polymers. derpharmachemica.comresearchgate.net

Condensation Reactions:

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds, such as malonic acid esters or Meldrum's acid. researchgate.netacgpubs.org This reaction is a powerful tool for synthesizing α,β-unsaturated carbonyl compounds and their derivatives, like caffeic acid esters, which are precursors to various natural products and biologically active molecules. researchgate.net

Wittig Reaction: The aldehyde can be converted to an alkene through reaction with a phosphorus ylide (Wittig reagent).

Henry Nitroaldol Reaction: Reaction with nitroalkanes under basic conditions yields β-nitro alcohols.

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine, which is then reduced in situ, often using reagents like sodium cyanoborohydride (NaBH₃CN). nih.gov

Table 3: Reactions at the Aldehyde Moiety

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Imine Formation | Primary Amine, Ethanol (B145695), Acid catalyst | Schiff Base (Imine) | iucr.orgderpharmachemica.com |

| Knoevenagel Condensation | Malonic acid mono-ester, Base | Caffeic acid ester derivative | researchgate.net |

Incorporation of this compound into More Complex Molecular Architectures (e.g., Heterocycles, Biaryls)

The multiple reactive sites of this compound make it an excellent starting material for synthesizing more complex molecules, including various heterocyclic systems and biaryl compounds.

Synthesis of Heterocycles: The aldehyde and hydroxyl functionalities are frequently utilized in cyclization reactions to form heterocyclic rings.

Chromones: Condensation of the dihydroxybenzaldehyde precursor with appropriate reagents can lead to the formation of chromone (B188151) scaffolds. For example, 3-formylchromones, which can be derived from salicylaldehydes, are versatile intermediates for a vast number of fused heterocyclic systems through reactions with bifunctional nucleophiles. eurjchem.com

Coumarins: Knoevenagel or Pechmann condensation reactions involving dihydroxybenzaldehydes are standard methods for synthesizing the coumarin (B35378) core structure. acgpubs.orgresearchgate.net

Benzodioxines: Intramolecular cyclization can occur when attempting to dialkylate 3,4-dihydroxybenzaldehyde with reagents like 1,2-dibromoethane, leading to the formation of 2,3-dihydro-1,4-benzodioxine structures. semanticscholar.org

Fused Heterocyclic Systems: Schiff bases derived from the aldehyde can undergo further cyclization reactions. For instance, condensation with 4-amino-1,2,4-triazole-3-thione followed by acid-catalyzed cyclization can yield complex indolo-triazolo-pyridazinethione systems. mdpi.com

Synthesis of Biaryls: The bromo substituent is particularly valuable for constructing biaryl linkages through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The bromo group can be coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Direct Biaryl Coupling: Microwave-assisted direct biaryl coupling has been used to synthesize aporphine (B1220529) alkaloids, where ortho-bromo-substituted benzaldehydes serve as key precursors for intramolecular biaryl synthesis via Pd-catalyzed reactions. researchgate.net

Decarboxylative Cross-Coupling: Palladium-catalyzed cross-coupling reactions between aryl halides and arene carboxylic acids provide another route to biaryls. scispace.com The bromo-benzaldehyde moiety can act as the aryl halide component in such transformations.

These coupling strategies are fundamental in synthesizing complex natural product analogues and novel molecular frameworks for various applications. nih.gov

Table 4: Synthesis of Complex Architectures

| Target Architecture | Synthetic Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Biaryls/Terphenyls | O-alkylation followed by Reductive Amination | 2-bromo-3-(bromomethyl)-1,1′-biphenyl, NaBH₃CN | nih.gov |

| Aporphine Alkaloids | Intramolecular Biaryl Coupling | Pd(OAc)₂, Pivalic acid, Microwave | researchgate.net |

| Fused Heterocycles | Condensation & Cyclization | 4-amino-1,2,4-triazole-3-thione, Acid | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3,4 Dihydroxybenzaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-bromo-3,4-dihydroxybenzaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons, and the two hydroxyl protons.

Aldehyde Proton (-CHO): This proton typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. For the related 2,3-dihydroxybenzaldehyde (B126233), this signal is observed at δ 10.20 ppm. rsc.org

Aromatic Protons (Ar-H): The benzene (B151609) ring has two remaining protons. H-5 and H-6. These would appear as two doublets due to coupling with each other. The electron-donating hydroxyl groups and the electron-withdrawing bromo and aldehyde groups would influence their precise chemical shifts. For comparison, in 2,3-dihydroxybenzaldehyde, the aromatic protons appear as a multiplet between δ 6.79 and 7.13 ppm. rsc.org

Hydroxyl Protons (-OH): The chemical shifts of the phenolic hydroxyl protons are variable and depend on concentration, temperature, and solvent. They often appear as broad singlets and can exchange with D₂O. In 2,3-dihydroxybenzaldehyde, these are observed as a single broad signal at δ 9.92 ppm for both OH groups. rsc.org

Table 1: Comparative ¹H NMR Data of Dihydroxybenzaldehyde Analogues (in DMSO-d₆)

| Compound | CHO (δ, ppm) | Ar-H (δ, ppm) | OH (δ, ppm) | Reference |

|---|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | 10.20 (s, 1H) | 7.13 (dd, 1H), 7.07 (dd, 1H), 6.79 (t, 1H) | 9.92 (s, 2H) | rsc.org |

| 2,5-Dihydroxybenzaldehyde | 10.02 (s, 1H) | 7.01–6.95 (m, 2H), 6.84 (d, 1H) | 10.18 (s, 1H), 9.17 (s, 1H) | rsc.org |

| 3-Hydroxy-4-propargyloxybenzaldehyde (in CDCl₃) | 9.86 (s, 1H) | 7.10 (d, 1H), 7.45 (d, 1H), 7.48 (s, 1H) | 5.95 (s, 1H) | nih.gov |

Carbon-13 (¹³C) NMR and 2D NMR Techniques (COSY, HMQC, HMBC)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected.

Carbonyl Carbon (-CHO): This carbon is the most deshielded, typically appearing above δ 185 ppm. For example, the aldehyde carbon in 2-ethylbenzofuran-3-carboxaldehyde appears at δ 184.7 ppm. semanticscholar.org

Aromatic Carbons: The six aromatic carbons will have shifts between δ 110 and 160 ppm. The carbons attached to the hydroxyl groups (C-3, C-4) will be shifted downfield, while the carbon attached to the bromine (C-2) will also be influenced. The remaining carbons (C-1, C-5, C-6) will have shifts determined by the combined electronic effects of the substituents. In 2,3-dihydroxybenzaldehyde, the aromatic carbons resonate at δ 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, and 104.7 ppm. rsc.orgchemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift Range (δ, ppm) | Reference |

|---|---|---|

| Aldehyde, Ketone (RC(=O)-H) | >200 (though often 185-200 for aldehydes) | oregonstate.edu |

| Aromatic (Ar-C-O) | 140-170 | oregonstate.edu |

| Aromatic (Ar-C-Br) | 110-130 | oregonstate.edu |

| Aromatic (Ar-C-H) | 110-140 | oregonstate.edu |

2D NMR Techniques are essential for definitive structure confirmation.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity between the H-5 and H-6 aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. It would definitively assign the protonated aromatic carbons (C-5, C-6) and the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying the quaternary carbons. For instance, the aldehyde proton would show correlations to C-1 and C-6, and the aromatic protons would show long-range correlations to neighboring carbons, confirming the substitution pattern on the ring. The use of such 2D techniques has been pivotal in the structural elucidation of complex bromophenol derivatives. acs.orgnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound (C₇H₅BrO₃), the expected monoisotopic mass is approximately 215.9422 Da. uni.lu HRMS provides a highly accurate mass measurement, which can confirm this formula. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom. acs.org

Fragmentation analysis provides further structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to characteristic daughter ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups. For 2,3-dihydroxybenzaldehyde oxime, this appears at 3454 cm⁻¹. rsc.org

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands around 2850 and 2750 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the aldehyde carbonyl group between 1680 and 1710 cm⁻¹. In 3-hydroxy-4-propargyloxybenzaldehyde, this band is at 1679 cm⁻¹. nih.gov

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the phenolic C-O bonds.

C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds and benzaldehydes have characteristic UV absorptions due to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. For a Schiff base derivative of 2,4-dihydroxybenzaldehyde (B120756), significant absorptions were noted at 283 nm. biomedpharmajournal.org The presence of hydroxyl and bromo substituents on the aromatic ring of this compound would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, analysis of related structures provides insight into its likely solid-state packing.

For example, the crystal structure of 3,4-dihydroxybenzaldehyde (B13553) reveals extensive intermolecular hydrogen bonding involving both the hydroxyl groups and the aldehyde oxygen. researchgate.net Similarly, the structure of a Schiff base derivative of 2,3-dihydroxybenzaldehyde shows that O—H⋯O hydrogen bonds are key to consolidating the crystal packing. nih.gov

In the solid state, this compound would be expected to form a network of intermolecular hydrogen bonds. The two adjacent hydroxyl groups and the aldehyde group would act as both hydrogen bond donors and acceptors, leading to the formation of sheets or chains. The bromine atom could also participate in weaker halogen bonding interactions, further influencing the crystal packing.

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance for Metal Complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals or paramagnetic metal ions. While this compound is a diamagnetic molecule and therefore EPR-silent, its metal complexes can be studied using this technique.

The catechol-like 3,4-dihydroxy moiety is an excellent chelating site for metal ions. If this compound is used as a ligand to form complexes with paramagnetic transition metals like Copper(II), Vanadium(IV), or Manganese(II), EPR spectroscopy would be a powerful tool for characterizing the electronic structure and coordination environment of the metal center. japsonline.comresearchgate.net For instance, in studies of Cu(II) complexes with derivatives of 2,4-dihydroxybenzaldehyde, EPR spectra provided information on the geometry of the metal center. japsonline.com Similarly, EPR has been used to study the interaction between metal ions and phenoxyl radicals in complexes with related ligands, providing insight into their electronic structures. acs.org

Computational Chemistry and Theoretical Studies of 2 Bromo 3,4 Dihydroxybenzaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. scielo.br By employing functionals such as B3LYP or CAM-B3LYP with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional structure of 2-Bromo-3,4-dihydroxybenzaldehyde. researchgate.netnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized structure, a wealth of electronic properties can be determined, including charge distribution, dipole moment, and the energies of molecular orbitals, which are essential for understanding the molecule's reactivity and stability. mdpi.com

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to further quantify the molecule's reactivity.

Table 1: Calculated Quantum Chemical Descriptors for Benzaldehyde (B42025) Derivatives (Illustrative Data) Note: The following data is illustrative for analogous compounds, as specific values for this compound require dedicated computational studies. The B3LYP/6-311++G(d,p) level of theory is often used for such calculations.

| Parameter | Symbol | Formula | Typical Value Range (eV) | Significance |

| HOMO Energy | EHOMO | - | -5.0 to -7.0 | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 | Chemical reactivity and kinetic stability |

| Ionization Potential | IP | -EHOMO | 5.0 to 7.0 | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.0 to 2.5 | Energy released when gaining an electron |

| Chemical Hardness | η | (IP - EA) / 2 | 1.5 to 2.5 | Resistance to change in electron distribution |

| Electronegativity | χ | (IP + EA) / 2 | 3.0 to 4.75 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the aldehyde and hydroxyl groups, as well as the bromine atom, due to their high electronegativity. These are the most likely sites for an electrophilic attack. researchgate.net

Positive Regions (Blue): Located around the hydrogen atoms of the hydroxyl groups and the aromatic ring, indicating these are potential sites for nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the compound's conformational flexibility in different environments, such as in a solvent.

MD simulations can reveal:

The most stable conformations (conformers) of the molecule.

The flexibility of rotatable bonds, such as those connected to the aldehyde and hydroxyl groups.

The stability of intramolecular hydrogen bonds.

How the molecule interacts with solvent molecules.

This information is crucial for understanding how the molecule's shape and dynamics influence its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors to predict the activity of new or untested compounds.

For this compound, a QSAR model could be developed to predict properties like its antioxidant, antimicrobial, or enzyme inhibitory activity. nih.gov The process involves:

Dataset Collection: Gathering a set of molecules with known biological activities that are structurally related to the target compound.

Descriptor Calculation: Computing various molecular descriptors for each molecule. These can include electronic descriptors from DFT (e.g., HOMO-LUMO gap, dipole moment), topological descriptors (e.g., molecular weight, connectivity indices), and steric descriptors. researchgate.net

Model Building: Using statistical methods like Partial Least Squares (PLS) to create a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: Testing the model's predictive power using an external set of molecules.

A successful QSAR model can accelerate drug discovery by prioritizing the synthesis of compounds with the highest predicted potency.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can accurately predict various spectroscopic parameters for this compound. These theoretical spectra can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy to validate the computational model and confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, C=O, C-H, C-Br). researchgate.net Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for systematic errors and achieve better agreement with experimental results. researchgate.net

Electronic Spectroscopy (UV-Vis): The TD-DFT method is used to calculate the electronic transitions between molecular orbitals, which correspond to the absorption wavelengths observed in a UV-Vis spectrum. This analysis helps in understanding the electronic properties and chromophores within the molecule.

Table 2: Comparison of Predicted Vibrational Frequencies and Typical Experimental Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | ~3200 - 3500 | 3200 - 3600 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | 3000 - 3100 |

| C=O (Aldehyde) | Stretching | ~1670 - 1700 | 1680 - 1715 |

| C=C (Aromatic) | Stretching | ~1450 - 1600 | 1450 - 1600 |

| C-Br | Stretching | ~500 - 650 | 500 - 680 |

In Silico Ligand Binding and Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govresearchgate.net This method is fundamental in drug design for predicting binding affinity and identifying key intermolecular interactions. mdpi.com

The docking process involves:

Preparing the 3D structures of both the ligand (this compound) and the target protein.

Placing the ligand in various orientations and conformations within the protein's binding site.

Using a scoring function to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For this compound, the hydroxyl groups are strong candidates for forming hydrogen bonds, while the aromatic ring can participate in hydrophobic or π-π stacking interactions.

Table 3: Potential Biological Targets and Key Interactions for Molecular Docking Studies

| Potential Protein Target Class | Example Target | Key Functional Groups Involved in Binding | Potential Interactions |

| Oxidoreductases | Xanthine Oxidase | Hydroxyl groups, Aldehyde group | Hydrogen bonding, Coordination with metal ions |

| Kinases | Protein Kinase B (Akt) | Hydroxyl groups, Aromatic ring | Hydrogen bonding, Hydrophobic interactions |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Aromatic ring, Hydroxyl groups | π-π stacking, Hydrogen bonding |

| Bacterial Enzymes | DNA Gyrase | Aldehyde group, Bromine atom, Hydroxyl groups | Hydrogen bonding, Halogen bonding, Hydrophobic interactions |

Biological Activities and Mechanistic Investigations of 2 Bromo 3,4 Dihydroxybenzaldehyde in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms and Oxidative Stress Modulation

2-Bromo-3,4-dihydroxybenzaldehyde has demonstrated significant antioxidant properties through various mechanisms, including direct scavenging of reactive oxygen species and activation of endogenous antioxidant pathways.

Reactive Oxygen Species (ROS) Scavenging Activity

Research has shown that this compound is an effective scavenger of various reactive oxygen species (ROS). It has been observed to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, intracellular ROS induced by hydrogen peroxide (H₂O₂) or UVB radiation, superoxide (B77818) anions generated by the xanthine/xanthine oxidase system, and hydroxyl radicals from the Fenton reaction. nih.govjmb.or.kr This broad-spectrum scavenging ability contributes to its protective effects against oxidative stress. nih.govjmb.or.kr For instance, in H₂O₂-stimulated Vero cells, the compound demonstrated significant ROS scavenging activity, which is believed to be a key part of its cytoprotective mechanism. jmb.or.kr Furthermore, in human keratinocytes, it has been shown to reduce intracellular ROS levels induced by stressors like particulate matter (PM2.5) and UVB radiation. nih.govmdpi.com Studies have indicated that this compound can effectively neutralize ROS, thereby protecting cells from oxidative damage. researchgate.net

Activation of the Nrf2/HO-1 Pathway and Antioxidant Gene Expression

A primary mechanism of action for this compound's antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comnih.govmdpi.com Nrf2 is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. mdpi.com Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2. mdpi.comnih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to their transcription. mdpi.commdpi.com

One of the key downstream targets of Nrf2 is HO-1, an enzyme with potent antioxidant properties. nih.govmdpi.com Studies have shown that treatment with this compound leads to increased expression of HO-1. mdpi.comnih.govmdpi.com This induction of HO-1 is a crucial component of the compound's ability to protect cells from oxidative damage. mdpi.comnih.gov The activation of the Nrf2/HO-1 pathway is often mediated by upstream signaling kinases such as Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt). nih.govnih.gov Research indicates that this compound can induce the phosphorylation of both ERK and Akt, which in turn facilitates Nrf2 activation and subsequent HO-1 expression. mdpi.comnih.govnih.gov Furthermore, the compound has been shown to increase the expression of other Nrf2-mediated antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and thioredoxin reductase (TrxR). semanticscholar.org

Protection against Oxidative Damage in Cellular Systems (e.g., Keratinocytes)

The antioxidant activities of this compound translate into significant protective effects in cellular systems, particularly in keratinocytes, the primary cells of the epidermis. nih.govnih.govnih.gov Keratinocytes are constantly exposed to environmental stressors like UV radiation and pollutants, which can induce oxidative damage. nih.govnih.gov Studies have demonstrated that this compound can protect human keratinocytes (HaCaT cells) from damage induced by UVB radiation, hydrogen peroxide, and particulate matter (PM2.5). nih.govnih.govnih.govnih.gov This protection manifests as restored cell viability, reduced DNA damage, and decreased lipid peroxidation. nih.govnih.gov For instance, it was found to mitigate UVB-induced apoptosis in keratinocytes by reducing the formation of apoptotic bodies and DNA fragmentation. nih.gov Similarly, it has been shown to ameliorate PM2.5-induced DNA damage and cellular senescence. nih.govnih.gov

Anti-inflammatory Pathways and Immunomodulation

In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory effects by modulating key signaling cascades and the production of inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling Cascades

The anti-inflammatory actions of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.netnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of numerous pro-inflammatory cytokines and chemokines. nih.govnih.gov Research has shown that this compound can suppress the activation of NF-κB. jmb.or.krnih.govbohrium.comnih.gov It achieves this by inhibiting the phosphorylation of IκBα, a key step that allows the NF-κB p65 subunit to translocate to the nucleus and initiate transcription of inflammatory genes. mdpi.comnih.gov This inhibitory effect on NF-κB has been observed in various cell types, including macrophages and keratinocytes, in response to inflammatory stimuli like lipopolysaccharide (LPS) and TNF-α/IFN-γ. mdpi.comnih.govnih.gov

The MAPK signaling cascade, which includes kinases like ERK, JNK, and p38, is another crucial pathway in the inflammatory response. nih.gov this compound has been found to inhibit the activation of the MAPK pathway in stimulated keratinocytes, further contributing to its anti-inflammatory profile. nih.gov

Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-6, TNF-α)

By inhibiting the NF-κB and MAPK pathways, this compound effectively reduces the production of pro-inflammatory cytokines and chemokines. researchgate.netnih.govnih.gov In various in vitro and in vivo models, the compound has been shown to decrease the secretion of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.govbohrium.comnih.goviiarjournals.org For example, in LPS-stimulated murine macrophages, it suppressed the production of IL-6 in a dose-dependent manner. researchgate.netnih.gov Similarly, in a mouse model of myocardial infarction, treatment with this compound led to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in the injured heart tissue. nih.gov In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, it downregulated the expression of a range of inflammatory cytokines including IL-6, IL-8, and TNF-α, as well as chemokines like Eotaxin, MDC, and RANTES. mdpi.com

The ability of this compound to modulate these inflammatory mediators underscores its potential as an immunomodulatory agent. researchgate.netiiarjournals.org

Effects in Non-Human In Vivo Models of Inflammation (e.g., Atopic Dermatitis Mouse Models)

The anti-inflammatory properties of 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), a natural bromophenol compound commonly isolated from red algae like Polysiphonia morrowii, have been investigated in murine models of atopic dermatitis (AD). nih.govnih.govkoreascience.kr In studies using 2,4-dinitrochlorobenzene (DNCB) to induce AD-like symptoms in mice, treatment with BDB has been shown to alleviate the inflammatory condition. nih.govnih.govresearchgate.net

Oral administration of BDB at 100 mg/kg demonstrated a notable suppression of AD symptoms. nih.govnih.gov This included a significant reduction in serum levels of immunoglobulin E (IgE), a key antibody involved in allergic responses. nih.govresearchgate.netiiarjournals.org Macroscopic observations revealed that BDB treatment led to a decrease in ear edema and a reduction in the thickness and length of lymph nodes compared to untreated, DNCB-induced control groups. nih.govnih.gov

Histological analysis of ear tissue from BDB-treated mice showed reduced levels of inflammatory cell infiltration. nih.govnih.gov The compound also appears to modulate the immune response by affecting T-cell differentiation. Studies show BDB promotes the generation of CD4+Foxp3+ regulatory T cells (Tregs) in a transforming growth factor-beta (TGF-β) dependent manner, which is crucial for suppressing excessive immune reactions. iiarjournals.orgnih.goviiarjournals.org It was observed to suppress the expression of pro-inflammatory cytokines associated with Th1, Th2, and Th17 cells in an allergic contact dermatitis model. iiarjournals.orgnih.gov These findings collectively suggest that 3-Bromo-4,5-dihydroxybenzaldehyde is a potent agent for mitigating allergic inflammation in non-human in vivo models. nih.govkoreascience.krnih.gov

Antimicrobial Efficacy and Mechanisms

3-Bromo-4,5-dihydroxybenzaldehyde is part of the bromophenol class of compounds, which are widely recognized for their antimicrobial properties. mdpi.commdpi.com These compounds are secondary metabolites in marine algae and are thought to play a role in chemical defense. mdpi.com

Bromophenols have demonstrated broad antibacterial activities. mdpi.commdpi.com While specific minimum inhibitory concentration (MIC) values for 3-Bromo-4,5-dihydroxybenzaldehyde against a wide range of bacterial strains are not extensively detailed in the available literature, it is known to possess antimicrobial properties. mdpi.comfrontiersin.org Many antimicrobial studies on bromophenols highlight the importance of the 3-bromo-4,5-dihydroxybenzyl unit for bioactivity, suggesting this structural feature is key to its effects. mdpi.com

The antifungal potential of bromophenols has been noted in various studies. mdpi.comresearchgate.net For instance, related bromophenol compounds have shown activity against the fungus Candida albicans. semanticscholar.org However, specific studies detailing the antifungal spectrum and potency of 3-Bromo-4,5-dihydroxybenzaldehyde itself are limited. The general activity of the bromophenol class suggests potential efficacy, though further targeted investigation is required.

Significant antiviral activity of 3-Bromo-4,5-dihydroxybenzaldehyde has been reported against fish pathogenic viruses. nih.govjmicrobiol.or.kr In vitro studies have demonstrated its efficacy against infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV), which are major threats in aquaculture. mdpi.comnih.gov

In pretreatment tests, the compound exhibited significant antiviral activity against both IHNV and IPNV, with selective index (SI) values ranging from 20 to 42. nih.govjmicrobiol.or.kr The SI, which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), indicates a favorable profile for antiviral efficacy relative to cell toxicity. In direct virucidal assays, 3-Bromo-4,5-dihydroxybenzaldehyde was found to be significantly effective against IHNV. nih.govjmicrobiol.or.krresearchgate.net These findings underscore its potential as a therapeutic agent against viral diseases in fish. nih.gov

Interactive Table: Antiviral Activity of 3-Bromo-4,5-dihydroxybenzaldehyde

| Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selective Index (SI) | Reference |

|---|---|---|---|---|---|

| IHNV | Pretreatment | 75 | >100 | >1.3 | semanticscholar.org |

| IPNV | Pretreatment | >100 | >100 | - | semanticscholar.org |

| IHNV | Pretreatment | - | - | 20 to 42 | nih.govjmicrobiol.or.kr |

| IPNV | Pretreatment | - | - | 20 to 42 | nih.govjmicrobiol.or.kr |

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. The Selective Index (SI = CC50/EC50) indicates the compound's specificity for antiviral activity.

Enzyme Inhibition and Modulation Studies

3-Bromo-4,5-dihydroxybenzaldehyde and related bromophenols have been investigated for their ability to inhibit various enzymes, suggesting multiple mechanisms for their biological effects.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for cosmetic and therapeutic applications. mdpi.com Bromophenols are recognized as potential tyrosinase inhibitors. mdpi.com Studies on derivatives have shown potent inhibition; for example, a (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivative containing a 3-bromo-4-hydroxylphenyl group (Compound 2i) showed strong mushroom tyrosinase inhibition with an IC50 value of 26.27 µM. scispace.com This indicates that the bromo-hydroxyphenyl structure is a promising scaffold for developing tyrosinase inhibitors.

α-Amylase: α-Amylase is a target for controlling post-meal hyperglycemia. Several bromophenol derivatives have demonstrated potent inhibitory activity against α-amylase. mdpi.com Although specific data for 3-Bromo-4,5-dihydroxybenzaldehyde is not highlighted, related synthetic bromophenols have shown strong inhibition with IC50 values in the nanomolar range (3.84 to 10.37 nM). mdpi.com Furthermore, studies on non-brominated dihydroxybenzaldehydes have also confirmed their inhibitory activity against α-amylase, suggesting the benzaldehyde (B42025) scaffold itself contributes to this effect. nih.gov

Interactive Table: Enzyme Inhibitory Activity of Related Bromophenol Derivatives

| Enzyme | Compound | IC50 | Reference |

|---|---|---|---|

| Tyrosinase | (Z)-5-((3-bromo-4-hydroxyphenyl)methylidene)-4-thioxothiazolidin-2-one | 26.27 ± 4.10 µM | scispace.com |

| α-Amylase | Synthetic Bromophenol Derivative (BP 2.15) | 10.37 nM | mdpi.com |

| α-Amylase | Synthetic Bromophenol Derivative (BP 2.18) | 3.84 nM | mdpi.com |

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Kinetic Characterization of Enzyme Inhibition

Detailed kinetic characterization of enzyme inhibition specifically by this compound is not extensively documented in the available literature. However, studies on analogous bromophenol compounds demonstrate significant inhibitory activities against various enzymes, suggesting that this class of molecules has therapeutic potential. The inhibitory potency and mechanism are often dependent on the number and position of bromine substituents as well as other functional groups.

Research on various bromophenol derivatives has revealed inhibitory effects against several metabolic enzymes. For instance, certain synthetic bromophenol derivatives have been shown to inhibit aldose reductase (AR), α-glucosidase, and α-amylase. mdpi.com One particularly potent derivative exhibited an IC₅₀ value of 0.09 µM against aldose reductase. mdpi.com Other related compounds have shown strong inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic pathways, with IC₅₀ values as low as 0.68 µM and 0.89 µM for different derivatives. mdpi.com

The structure-activity relationship (SAR) studies on these related compounds indicate that the bromine moiety is often essential for the inhibitory action. For example, the inhibitory activity against isocitrate lyase (ICL) was found to increase with a greater number of bromine atoms on the molecule. nih.gov Similarly, for α-glucosidase inhibition, the IC₅₀ values were observed to decrease as the number of bromine substitutions increased. nih.gov While these findings highlight the potential of brominated benzaldehydes as enzyme inhibitors, specific kinetic parameters (e.g., Kᵢ, kₒₙ/kₒff, type of inhibition) for this compound remain to be elucidated.

Table 1: Enzyme Inhibition by Analogues of this compound

| Enzyme Target | Inhibitor Compound | IC₅₀ Value | Source |

|---|---|---|---|

| Aldose Reductase (AR) | Brominated diarylmethanone derivative | 0.09 µM | mdpi.com |

| α-Glucosidase | Brominated diarylmethanone derivative | 94.27 nM | mdpi.com |

| α-Amylase | Brominated diarylmethanone derivative | 38.11 nM | mdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Synthetic bromophenol derivative | 0.89 µM | mdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Synthetic bromophenol derivative | 0.68 µM | mdpi.com |

Cellular Signaling Pathway Modulation (Beyond Antioxidant and Anti-inflammatory)

Akt Pathway Activation and Cell Survival Mechanisms

The protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies on 3-bromo-4,5-dihydroxybenzaldehyde (BDB), an isomer of this compound, have consistently demonstrated its ability to activate the Akt pathway, thereby promoting cell survival under various stress conditions.

In models of myocardial ischemia and reperfusion injury, BDB treatment increased the phosphorylation of Akt. frontiersin.org This activation was shown to be crucial for the protective effects of the compound, as the observed increase in cardiomyocyte viability and reduction in apoptosis were reversed by an Akt inhibitor. frontiersin.org Similarly, in human keratinocytes exposed to oxidative stressors like hydrogen peroxide (H₂O₂) or UVB radiation, BDB induced the phosphorylation of Akt. nih.govmdpi.comnih.gov This activation is a key mechanism for its cytoprotective effects, which were abrogated when cells were co-treated with Akt inhibitors. nih.govnih.gov The activation of Akt by BDB is often linked to the upregulation of downstream cytoprotective systems, including the Nrf2 pathway. nih.govsemanticscholar.orgsemanticscholar.org

These findings suggest that the dihydroxybenzaldehyde scaffold, when brominated, can potently modulate the Akt signaling cascade to enhance cellular resilience.

Caspase Pathway Modulation and Regulation of Apoptosis

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. The modulation of caspase activity is a key indicator of a compound's pro- or anti-apoptotic potential. Research on 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has shown that it exerts significant anti-apoptotic effects by modulating the caspase cascade in various cell models.

In cardiomyocytes subjected to oxygen-glucose deprivation, BDB treatment significantly decreased the cleavage and activation of caspase-3, a primary executioner caspase, thereby reducing the rate of apoptosis. frontiersin.org Similar effects were observed in keratinocytes, where BDB protected against apoptosis induced by particulate matter (PM₂.₅) by reversing the activation of caspase-9 and caspase-3. nih.gov

The anti-apoptotic action of BDB also involves the regulation of the Bcl-2 family of proteins, which control mitochondrial-mediated apoptosis. Studies have shown that BDB can reverse the pro-apoptotic shift in the Bax/Bcl-2 ratio induced by cellular stress. nih.govjmb.or.kr It decreases the expression of the pro-apoptotic protein Bax and prevents the downregulation of anti-apoptotic proteins. nih.govjmb.or.kr This modulation helps to prevent the release of mitochondrial cytochrome c and subsequent caspase activation. jmb.or.kr Consequently, BDB treatment has been shown to reduce the formation of apoptotic bodies, a hallmark of late-stage apoptosis. nih.govjmb.or.kr

Table 2: Modulation of Apoptotic Proteins by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

| Apoptotic Marker | Effect of BDB Treatment | Cell Model | Stressor | Source |

|---|---|---|---|---|

| Cleaved Caspase-3 | Decreased | Cardiomyocytes | Oxygen-Glucose Deprivation | frontiersin.org |

| Cleaved Caspase-3 | Decreased | Keratinocytes | PM₂.₅ | nih.gov |

| Cleaved Caspase-9 | Decreased | Keratinocytes | PM₂.₅ | nih.gov |

| Cleaved Caspase-9 | Decreased | Vero Cells | H₂O₂ | jmb.or.kr |

| Bax/Bcl-2 Ratio | Decreased (Reversed increase) | Keratinocytes | PM₂.₅ | nih.gov |

| Bax Expression | Decreased | Vero Cells | H₂O₂ | jmb.or.kr |

| Apoptotic Bodies | Decreased | Keratinocytes | PM₂.₅ | nih.gov |

Interaction with Other Regulatory Proteins and Transcription Factors (e.g., STAT1)

Beyond the direct antioxidant and anti-inflammatory pathways, brominated dihydroxybenzaldehydes interact with a range of other signaling proteins and transcription factors to modulate cellular responses.

One key interaction identified for 3-bromo-4,5-dihydroxybenzaldehyde (BDB) is the inhibition of the Signal Transducer and Activator of Transcription 1 (STAT1). In murine macrophages stimulated with lipopolysaccharide (LPS), BDB was found to inhibit the phosphorylation of STAT1 at the Tyr 701 residue. mdpi.comresearchgate.net This action is significant as STAT1 is a major transcription factor involved in inflammatory gene expression. mdpi.com

Furthermore, studies on 5-bromo-3,4-dihydroxybenzaldehyde , another isomer, have revealed modulation of other critical pathways. In dermal papilla cells, this compound was shown to promote hair growth by activating the Wnt/β-catenin pathway and inhibiting the TGF-β pathway. nih.govresearchgate.net It induced the phosphorylation of GSK3β and β-catenin, key components of the Wnt cascade, while simultaneously inhibiting the phosphorylation of Smad2, a downstream effector of TGF-β signaling. nih.govresearchgate.net These findings highlight that different isomers of bromo-dihydroxybenzaldehyde can interact with distinct signaling networks, leading to diverse biological outcomes.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Impact of Bromine Substitution Position on Biological Activity

While specific SAR studies for this compound are not available, research on the broader class of bromophenols (BPs) consistently demonstrates that the number and position of bromine atoms on the aromatic ring are critical determinants of biological activity. mdpi.comnih.gov

The influence of bromine substitution is evident across various biological targets. For example, a preliminary SAR investigation into the cytotoxicity of bromophenol derivatives against human colon cancer cell lines concluded that the activity was significantly influenced by the number and position of the bromine substituent. nih.gov In the context of enzyme inhibition, the activity of synthetic bromophenols against isocitrate lyase was found to increase with the number of bromine atoms. nih.gov A similar trend was observed for α-glucosidase inhibition, where IC₅₀ values decreased (indicating higher potency) with increased bromination. nih.gov

The position of the bromine atom can also confer selectivity for certain biological targets. In a study of C9 alkoxy analogues of (-)-stepholidine evaluated for dopamine (B1211576) receptor affinity, the addition of a bromine atom at the C12 position was found to generally increase selectivity for the D1 receptor. cuny.edu Furthermore, a comparison between brominated and chlorinated compounds indicated that bromination led to slightly more active antioxidant compounds, suggesting the specific halogen used is also a factor. nih.gov

These studies collectively underscore that while the dihydroxybenzaldehyde core provides a foundational structure, the precise positioning of the bromine atom is a key factor that fine-tunes the compound's potency and selectivity towards its biological targets. The unique biological profile of this compound, therefore, cannot be directly inferred from its isomers and warrants its own specific investigation.

Role of Catechol Moiety and Aldehyde Group in Activity

A definitive analysis of the role of the catechol moiety (the two hydroxyl groups on the benzene (B151609) ring) and the aldehyde group in the biological activity of this compound is not possible due to the lack of studies investigating its biological effects. Structure-activity relationship (SAR) studies, which would elucidate the contributions of these functional groups, have not been published for this specific compound.

Potential Applications of 2 Bromo 3,4 Dihydroxybenzaldehyde in Academic and Research Settings

As a Scaffold and Precursor in Medicinal Chemistry for Novel Bioactive Compounds

The 2-bromo-3,4-dihydroxybenzaldehyde structure is a key starting point in the synthesis of new molecules with potential therapeutic value. The term "scaffold" refers to the core structure of a molecule upon which modifications are made to develop new compounds, while a "precursor" is a compound that participates in a chemical reaction that produces another compound.

Research has demonstrated that bromophenols, a class of compounds to which this compound belongs, are abundant in marine algae and exhibit a wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory effects. nih.gov This natural precedent underscores the potential of this structural motif in drug discovery.

The aldehyde and hydroxyl groups on the benzene (B151609) ring are particularly useful for synthetic modifications. For instance, related hydroxybenzaldehyde derivatives have been used as precursors in the synthesis of small-molecule inhibitors targeting the programmed cell death 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint, which is a key pathway in cancer immunotherapy. nih.govacs.org Similarly, other isomers like 2-bromo-5-hydroxybenzaldehyde (B121625) are instrumental in creating inhibitors for phosphodiesterase-4 (PDE4), relevant for inflammatory diseases, and B-cell lymphoma-extra large (BCL-XL), a target in cancer therapy.